
2-(2,6-Difluorophenyl)pyridin-3-amine
Overview
Description
“2-(2,6-Difluorophenyl)pyridin-3-amine”, also known as DFP-3A, is an organic molecule that belongs to the class of pyridines. It has a molecular formula of C11H8F2N2 and a molecular weight of 206.19 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-(2,6-Difluorophenyl)pyridin-3-amine”, involves complex reactions. Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular structure of “2-(2,6-Difluorophenyl)pyridin-3-amine” is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms .Physical And Chemical Properties Analysis
“2-(2,6-Difluorophenyl)pyridin-3-amine” has a molecular formula of C11H8F2N2 and a molecular weight of 206.19 . No further physical and chemical properties were found in the search results.Scientific Research Applications
-
Pharmaceutical Research
-
Anti-Fibrosis Activity
- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
- These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
-
Anticancer Research
- Pyridine-containing compounds have increasing importance for medicinal application as anticancer agents . In recent research, it has relied on the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
- For example, Bahadur et al. introduced new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIa-targeting anticancer agents .
-
Antimicrobial and Antiviral Research
-
Synthesis of Fluorinated Pyridines
-
Antifungal and Antiparasitic Research
-
Suzuki Cross-Coupling Reaction
- The Suzuki cross-coupling reaction is a type of chemical reaction, where the carbon atoms of two aromatic compounds are joined together in the presence of a palladium catalyst .
- This reaction has been used to synthesize a series of novel pyridine derivatives, including potentially "2-(2,6-Difluorophenyl)pyridin-3-amine" .
- The synthesized compounds were investigated for their quantum mechanical properties and biological activities .
-
Pharmacological Applications
- Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, have a wide range of pharmacological applications .
- These compounds have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Antiviral Activity
Future Directions
Fluoropyridines, such as “2-(2,6-Difluorophenyl)pyridin-3-amine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are of special interest as potential imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(2,6-difluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-7-3-1-4-8(13)10(7)11-9(14)5-2-6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMMSMICMBQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



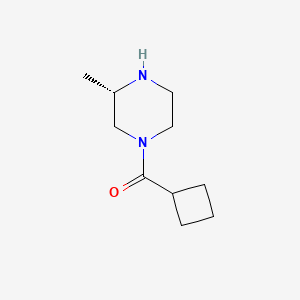
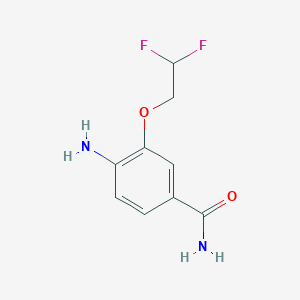
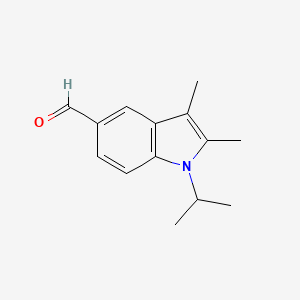
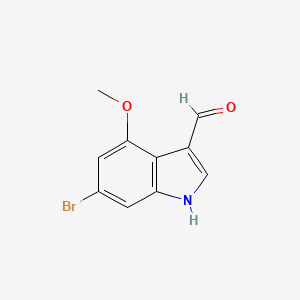
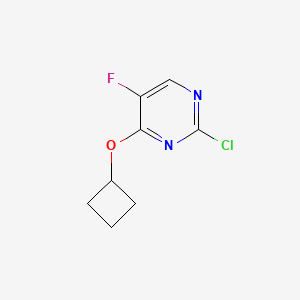
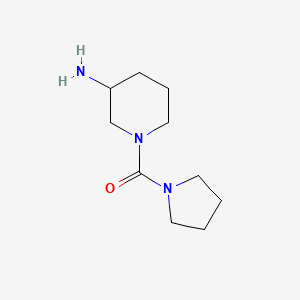
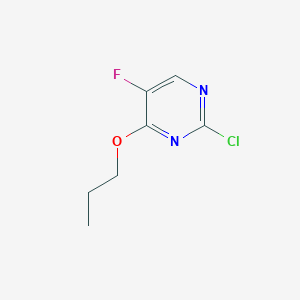

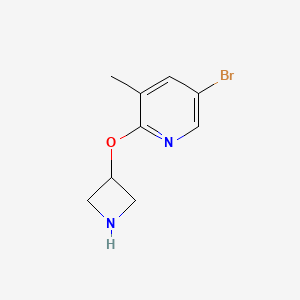
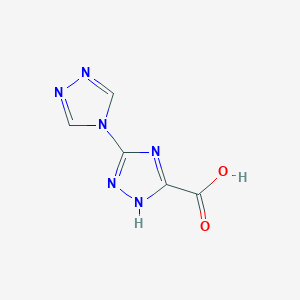
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)
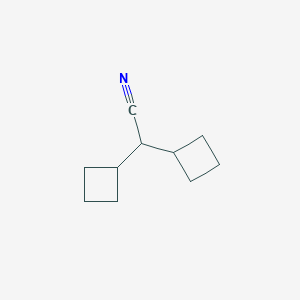
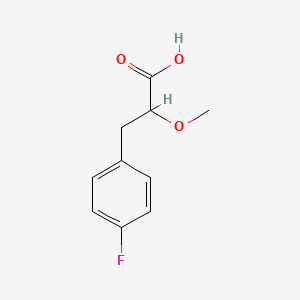
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)